molecular formula C19H15N3O3S2 B2654363 N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111063-59-2

N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2654363
CAS RN: 1111063-59-2
M. Wt: 397.47
InChI Key:
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Description

“N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of quinoline derivatives . For example, Doebner–von Miller is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research has shown that derivatives of thiazoloquinoline, such as those structurally related to the specified compound, exhibit significant antimicrobial and antitumor activities. For instance, the synthesis of 3-substituted thiazolo[5,4-f]quinoline derivatives has demonstrated stronger activities against both gram-negative and gram-positive bacteria than nalidixic acid and previously prepared 2,6-disubstituted derivatives. Among these compounds, 6-Ethyl-2,3,6,9-tetrahydro-3-methyl-9-oxothiazolo[5,4-f]quinoline-8-carboxylic acid showed the strongest activities against gram-negative bacteria, including E. coli resistant to nalidixic acid and Ps. aeruginosa, as well as some gram-positive bacteria (Kadoya et al., 1976).

Synthesis and Biological Properties

Another study focused on the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines. These compounds were evaluated for their influence on the activity of brain monoamine oxidase (MAO) and showed inhibitory effects on 5-HT deamination. Some of the tested compounds also demonstrated moderate therapeutic effects against Ehrlich ascites carcinoma and sarcoma 180 in mice, indicating potential antitumor activity (Markosyan et al., 2008).

Novel Synthetic Pathways

The development of novel synthetic pathways for creating derivatives of thiazoloquinoline has also been a significant area of research. For example, the synthesis, characterization, and antimicrobial evaluation of new pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate have been explored. These compounds were screened for their antimicrobial activity, showcasing the potential for developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Antioxidant, Anti-inflammatory, and Analgesic Activities

Research into the design and synthesis of related compounds such as azolopyrimidoquinolines and pyrimidoquinazolines has demonstrated their potential for antioxidant, anti-inflammatory, and analgesic activities. These studies indicate that specific derivatives could serve as potent inhibitors of oxidative stress, inflammation, and pain, highlighting their therapeutic potential in managing various conditions (El-Gazzar et al., 2009).

Mechanism of Action

The mechanism of action of quinazoline derivatives is often related to their antitumor activity . A very promising direction in cancer treatment is targeted therapy directed at specific molecular pathways . Many quinazoline derivatives are approved for antitumor clinical use .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . Scientists are still searching for new methods of early detection and effective treatment of cancer .

properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-2-25-14-10-6-4-8-12(14)20-18(24)15-16-21-17(23)11-7-3-5-9-13(11)22(16)19(26)27-15/h3-10H,2H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXWYRHVAWMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

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